4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Purity Specification Procurement Reproducibility

The title compound, 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 2204460-55-7), is a halogenated heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine class. Its core structure, a bioisostere of purine, is a privileged scaffold in kinase inhibitor drug discovery, while the strategically positioned iodine atom and the acid-labile tetrahydropyranyl (THP) protecting group confer specific synthetic utility.

Molecular Formula C11H12IN3O
Molecular Weight 329.14 g/mol
Cat. No. B15062031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC11H12IN3O
Molecular Weight329.14 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=NC=CC(=C3C=N2)I
InChIInChI=1S/C11H12IN3O/c12-9-4-5-13-11-8(9)7-14-15(11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
InChIKeyJKAOWJJVSMAHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: Procurement and Differentiation Guide for the Heterocyclic Building Block


The title compound, 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 2204460-55-7), is a halogenated heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine class . Its core structure, a bioisostere of purine, is a privileged scaffold in kinase inhibitor drug discovery, while the strategically positioned iodine atom and the acid-labile tetrahydropyranyl (THP) protecting group confer specific synthetic utility . This compound is primarily employed as an advanced intermediate for palladium-catalyzed cross-coupling reactions, enabling the late-stage diversification of pharmaceutical candidates.

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: Why In-Class Analogs Cannot Be Assumed Interchangeable


Despite sharing the pyrazolo[3,4-b]pyridine core, simple substitution of this compound with other halogenated or N-protected analogs frequently fails to reproduce synthetic outcomes. The iodine atom's superior leaving-group ability compared to bromine or chlorine is critical for achieving high conversion in challenging cross-coupling reactions, while its specific position (C4) dictates the regioselectivity of subsequent derivatizations [1]. Furthermore, the tetrahydropyranyl group provides orthogonal protection that is not replicated by other N-substituents, making direct substitution by unprotected or alternatively protected cores impossible without disrupting multi-step synthetic sequences [2]. These differences, while subtle in a structural formula, translate to quantifiable impacts on reaction yields and purity profiles.

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: Quantitative Evidence Guide for Procurement Decisions


Comparative Vendor Purity: MolCore NLT 98% vs. AKSci 95%

A direct comparison of vendor specifications reveals a meaningful difference in guaranteed purity. MolCore specifies a minimum purity of 'NLT 98%' (Not Less Than 98%) for the title compound, as determined by their internal quality control . In contrast, AKSci specifies a minimum purity of 95% for the same compound . This 3-percentage-point difference in guaranteed purity can significantly impact the effective molar concentration in subsequent synthetic steps and is a critical parameter for chemists aiming for high-yielding, reproducible reactions.

Purity Specification Procurement Reproducibility

4-C Positional Reactivity Advantage over 3-Iodo Isomer in Cross-Coupling

The title compound's iodine atom at the 4-position provides a strategic synthetic advantage over the commonly available 3-iodo-1H-pyrazolo[3,4-b]pyridine isomer. Research on sequential Suzuki-Miyaura couplings on pyrazolo[3,4-b]pyridine scaffolds has established a well-defined C3 > C6 reactivity order, leaving the C4 position free for subsequent orthogonal functionalization via C-H activation or a later coupling step [1]. Choosing the 4-iodo isomer allows chemists to exploit this established selectivity, installing a first aryl group at C3 while preserving the 4-iodo handle for a second, distinct diversification. This regiochemical control is lost with the 3-iodo isomer, which pre-occupies the most reactive site.

Regioselectivity Suzuki Coupling C-H Activation

Synthetic Utility of Acid-Labile THP Protection vs. Unprotected Core

The tetrahydropyranyl (THP) group is a standard acid-labile protecting group for amines. Its presence on the pyrazolo[3,4-b]pyridine core provides an orthogonal stability profile compared to the unprotected 4-iodo-1H-pyrazolo[3,4-b]pyridine. The THP group is stable under basic and nucleophilic conditions but can be selectively removed under mild acidic conditions (e.g., catalytic p-TsOH in MeOH, or aqueous HCl/THF) [1]. This allows a protected cross-coupling intermediate to be carried through basic workups and reactions without loss of the N-protecting group, a significant advantage over the unprotected analog, which may undergo N-arylation or deprotonation under basic conditions.

Protecting Group Strategy Orthogonal Synthesis Stability

Acknowledgment of Limited Direct Comparative Data

A thorough search of primary research papers, patents, and technical datasheets reveals that published, quantitative, head-to-head comparative data (e.g., reaction yields, selectivity factors, stability assays) for 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine against its closest analogs is currently sparse. The available differentiation evidence is largely based on vendor purity specifications, class-level reactivity patterns of the pyrazolo[3,4-b]pyridine scaffold, and the well-established properties of functional groups (iodo vs. bromo; THP vs. H). Procurement decisions should therefore weigh these combined evidence dimensions, and users are encouraged to conduct their own comparative feasibility studies for their specific end-use reactions.

Data Transparency Evidence Strength

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: High-Impact Application Scenarios Rooted in Evidence


Parallel Medicinal Chemistry for Kinase Inhibitor Libraries

The C4-iodo substituent on the pyrazolo[3,4-b]pyridine core makes this building block ideal for the one-pot, sequential Suzuki-Miyaura diversification strategy to generate libraries of 3,6-diaryl or 3,4-diaryl analogs [1]. Its differentiation over the 3-iodo isomer is critical here, as the 4-position iodine allows the first coupling to occur at the more reactive C3 position, followed by a second coupling at the C4 position, a regiochemical sequence not possible with the alternative isomer.

Orthogonal Protecting Group Strategy in Complex Molecule Synthesis

The pre-installed acid-labile THP group on this building block allows it to be incorporated into a target molecule early in a synthesis and survive a sequence of basic, nucleophilic, and reductive transformations [1]. This scenario directly contrasts with the use of the unprotected 4-iodo-1H-pyrazolo[3,4-b]pyridine, where the acidic N-H proton would be incompatible with many organometallic reagents and could lead to undesirable side reactions.

High-Precision Synthesis for Late-Stage Functionalization

When used in a late-stage functionalization campaign, the guaranteed purity of a specific vendor's product (e.g., MolCore's NLT 98% batch) becomes paramount [1]. A 3% higher initial purity compared to a 95% alternative can be the difference between isolating a pure final product after a single chromatography step versus requiring a second, yield-reducing purification. This is especially impactful when working with precious late-stage intermediates.

PET Tracer Precursor Development

The iodo substituent serves as an excellent leaving group for rapid, high-yielding radiofluorination or radiocyanation, key steps for introducing short-lived isotopes like fluorine-18 or carbon-11. The presence of the THP group allows for a final-stage deprotection to unmask the active pharmaceutical ingredient, a well-precedented but powerful strategy in radiopharmaceutical development.

Quote Request

Request a Quote for 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.